Cas no 1256809-83-2 (3-Pyridinecarboxylic acid, 4-chloro-2-fluoro-, methyl ester)
3-Pyridinecarboxylic acid, 4-chloro-2-fluoro-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- methyl 4-chloro-2-fluoropyridine-3-carboxylate
- Methyl 4-chloro-2-fluoronicotinate
- CID 118966426
- 3-Pyridinecarboxylic acid, 4-chloro-2-fluoro-, methyl ester
- 7-Iodonicotinonitrile
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- Inchi: 1S/C7H5ClFNO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3
- InChI Key: JXRPMSCCJVVUCY-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C(C=1C(=O)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 179
- Topological Polar Surface Area: 39.2
Experimental Properties
- Density: 1.386±0.06 g/cm3(Predicted)
- Boiling Point: 245.8±40.0 °C(Predicted)
- pka: -0.58±0.10(Predicted)
3-Pyridinecarboxylic acid, 4-chloro-2-fluoro-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010768-250mg |
Methyl 4-chloro-2-fluoronicotinate |
1256809-83-2 | 95% | 250mg |
$970.20 | 2023-09-03 | |
| Alichem | A029010768-1g |
Methyl 4-chloro-2-fluoronicotinate |
1256809-83-2 | 95% | 1g |
$2779.20 | 2023-09-03 |
3-Pyridinecarboxylic acid, 4-chloro-2-fluoro-, methyl ester Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 3-Pyridinecarboxylic acid, 4-chloro-2-fluoro-, methyl ester
Recent Advances in the Study of 3-Pyridinecarboxylic acid, 4-chloro-2-fluoro-, methyl ester (CAS: 1256809-83-2)
3-Pyridinecarboxylic acid, 4-chloro-2-fluoro-, methyl ester (CAS: 1256809-83-2) is a key intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its unique chemical structure and reactivity. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential in drug discovery.
Recent literature has emphasized the role of 3-Pyridinecarboxylic acid, 4-chloro-2-fluoro-, methyl ester in the synthesis of kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as a building block for the development of selective JAK2 inhibitors, which show promise in treating myeloproliferative disorders. The compound's chloro and fluoro substituents enhance its binding affinity to target proteins, making it a valuable scaffold for drug design.
In addition to its pharmaceutical applications, this compound has also been investigated for its potential in agrochemicals. A 2023 study in the European Journal of Organic Chemistry reported its use in the synthesis of novel herbicides with improved efficacy and environmental safety. The methyl ester group in the compound facilitates further chemical modifications, enabling the creation of derivatives with tailored biological activities.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 3-Pyridinecarboxylic acid, 4-chloro-2-fluoro-, methyl ester. A paper in Organic Process Research & Development (2023) described a scalable and cost-effective method for its synthesis, utilizing palladium-catalyzed cross-coupling reactions. This method not only improves yield but also reduces the environmental impact compared to traditional approaches.
In conclusion, 3-Pyridinecarboxylic acid, 4-chloro-2-fluoro-, methyl ester (CAS: 1256809-83-2) continues to be a compound of significant interest in both pharmaceutical and agrochemical research. Its versatility as a synthetic intermediate and its potential in drug discovery underscore the need for continued investigation. Future studies may explore its applications in other therapeutic areas and further optimize its synthesis for industrial-scale production.
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